Caffeine citrate is a compound formed by combining caffeine, a naturally occurring stimulant found in various plants, with citric acid. It is a white powder with a bitter taste. [] While widely known for its use in treating apnea of prematurity, caffeine citrate holds significant relevance in diverse scientific research fields beyond clinical applications. [, ]
Caffeine citrate is classified as a methylxanthine derivative. It is formed by the combination of caffeine, a central nervous system stimulant found in coffee and tea, with citric acid, an organic acid commonly found in citrus fruits. The compound is often utilized in clinical settings due to its pharmacological effects on respiratory stimulation and metabolism enhancement.
The synthesis of caffeine citrate can be achieved through various methods. One common approach involves the neutralization of caffeine with citric acid or sodium citrate in an aqueous solution.
Caffeine citrate has the molecular formula and a molar mass of approximately 227.21 g/mol. The structure consists of a caffeine molecule (1,3,7-trimethylxanthine) linked to a citrate moiety through an ester bond.
The molecular structure can be represented as follows:
Caffeine citrate undergoes several chemical reactions within biological systems:
Caffeine citrate acts primarily as a central nervous system stimulant. Its mechanism involves:
Caffeine citrate exhibits several notable physical and chemical properties:
The pharmacokinetic profile varies significantly between neonates and adults:
Caffeine citrate is primarily used for:
Caffeine citrate (C₁₄H₁₈N₄O₉) is a molecular complex formed through cocrystallization of caffeine base (C₈H₁₀N₄O₂) and citric acid (C₆H₈O₇) in a 1:1 molar ratio [5] [8]. This complex exhibits superior aqueous solubility compared to anhydrous caffeine due to citric acid's hydrophilic properties, facilitating clinical administration in liquid formulations. The cocrystal structure exists in multiple anhydrous polymorphic forms, influencing its solid-state stability but not its dissolution behavior or therapeutic efficacy [5] [8].
The compound has a molar mass of 386.32 g/mol and appears as a white crystalline powder. Its log P (partition coefficient) of -0.24 indicates higher hydrophilicity than caffeine base (log P ≈ -0.07), enhancing bioavailability in physiological environments [8]. Citric acid's carboxyl groups enable salt formation, improving gastrointestinal tolerability—a critical consideration for neonatal use where gastric irritation must be minimized [9].
Table 1: Physicochemical Properties of Caffeine Citrate
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₈N₄O₉ |
Molar Mass | 386.32 g/mol |
Crystal Structure | Cocrystalline polymorphs |
Water Solubility | 11.0 mg/mL (at 25°C) |
Partition Coefficient (log P) | -0.24 |
Primary Functional Groups | Purine alkaloid, tricarboxylic acid |
Caffeine citrate demonstrates near-complete bioavailability (≈100%) via both oral and intravenous routes in neonates, with peak plasma concentrations occurring within 30–120 minutes post-administration [3] [6]. The citrate component dissociates rapidly in biological fluids, releasing free caffeine for systemic absorption. Food may delay but does not reduce overall absorption [3].
Distribution characteristics include:
Metabolism occurs primarily in the liver via cytochrome P450 1A2 (CYP1A2)-mediated N-demethylation to theobromine, paraxanthine, and theophylline. Notably, preterm infants exhibit metabolic immaturity:
Elimination is renal, with 86% excreted unchanged in neonates due to underdeveloped hepatic enzymes. Glomerular filtration rate (GFR) maturation explains the prolonged half-life:
Table 2: Pharmacokinetic Parameters in Preterm Neonates
Parameter | Preterm Neonates | Adults |
---|---|---|
Bioavailability | ≈100% | ≈100% |
Tₘₐₓ | 30–120 min | 30–60 min |
Vd (L/kg) | 0.8–0.9 | 0.6 |
Protein Binding | 10–36% | 36% |
Half-Life | 65–130 hours | 3–6 hours |
Renal Excretion | 86% unchanged | <5% unchanged |
Caffeine citrate's primary mechanism involves competitive antagonism of adenosine receptors (A₁, A₂ₐ, A₂b, A₃), with highest affinity for A₂ₐ subtypes [3] [9]. Adenosine normally suppresses neuronal excitability and respiratory drive via:
Caffeine blockade (Kᵢ ≈2–20 μM) disinhibits respiratory centers, enhancing sensitivity to hypercapnia and increasing minute ventilation by 20–40% [2] [6]. At therapeutic concentrations (5–20 mg/L), adenosine receptor antagonism predominates, but supra-therapeutic levels (>40 mg/L) engage additional targets:
This multi-target engagement explains caffeine's efficacy in terminating central apnea and improving diaphragmatic function—effects quantified by 50–80% reductions in apneic episodes within 72 hours of administration [10].
Caffeine citrate, aminophylline (theophylline ethylenediamine), and theophylline share methylxanthine cores but exhibit critical pharmacodynamic differences:
Clinical outcomes reflect these distinctions:
Table 3: Pharmacodynamic Comparison of Methylxanthines
Property | Caffeine Citrate | Theophylline/Aminophylline |
---|---|---|
Primary Receptor Targets | A₁, A₂ₐ | A₁ |
Therapeutic Range | 5–25 mg/L | 7–12 mg/L |
Brain-to-Plasma Ratio | ≈1.0 | ≈0.7 |
Phosphodiesterase Inhibition | Weak | Strong |
Effect on Cerebral Blood Flow | Stable | Fluctuating/Reduced |
Tachycardia Risk | Low (OR 0.22 vs. others) | High |
The pharmacoeconomic advantage of older methylxanthines is counterbalanced by caffeine's once-daily dosing (vs. 2–4 doses/day for theophylline) and reduced intensive care requirements [7] [10].
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7